Scientific Field: Proteomics
Summary of the Application: This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Scientific Field: Microbiology
Summary of the Application: Benzimidazole derivatives, including “1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-”, have been studied for their antimicrobial potential.
Scientific Field: Organic Chemistry
Summary of the Application: “1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-” is used as a precursor in the synthesis of potential inhibitors of protein interacting with never in mitosis A-1 (Pin1).
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 g/mol. This compound features a benzimidazole core, which is a bicyclic structure that includes both benzene and imidazole rings. The presence of the propyl-4-piperidinyl group contributes to its pharmacological properties, making it of interest in medicinal chemistry and drug development .
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- has been studied for its biological activities, particularly its potential as a therapeutic agent. It exhibits properties such as:
The synthesis of 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- typically involves several steps:
These methods allow for the production of the compound in sufficient purity for biological testing.
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- has several applications:
Interaction studies have focused on how 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- interacts with various biological targets. Key findings include:
These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy.
Several compounds share structural similarities with 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide | Similar benzimidazole core | Antidepressant | Different piperidine substitution |
ABT-472 | Contains succinate salt form | Antidepressant | Salt form alters solubility |
1H-Benzimidazole-7-carboxylic acid | Lacks piperidine group | Limited activity | No piperidine enhances activity |
The unique combination of the benzimidazole structure and the propylpiperidine group in 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- contributes to its distinct pharmacological profile compared to these similar compounds.